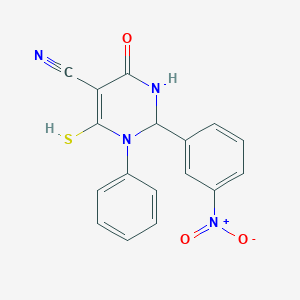
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile, also known as HNP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has been shown to have biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain bacterial strains. 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has also been found to have antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile in laboratory experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Another area of interest is its potential as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile and to explore its potential applications in scientific research.
Synthesemethoden
One of the methods used to synthesize 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile involves the reaction of 3-nitrobenzaldehyde with thiourea in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with phenylacetonitrile and potassium hydroxide to obtain 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has been studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antioxidant, and anticancer properties. 4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
Produktname |
4-Hydroxy-2-(3-nitrophenyl)-1-phenyl-6-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
|---|---|
Molekularformel |
C17H12N4O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O3S/c18-10-14-16(22)19-15(11-5-4-8-13(9-11)21(23)24)20(17(14)25)12-6-2-1-3-7-12/h1-9,15,25H,(H,19,22) |
InChI-Schlüssel |
JRAHJOUJFQVGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254891.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B254893.png)
![1-ethyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254894.png)

![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)
![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)



![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)